2-Difluoromethoxy-3-fluoro-4-formylpyridine
Description
2-Difluoromethoxy-3-fluoro-4-formylpyridine (CAS: 1803848-21-6) is a fluorinated pyridine derivative characterized by a difluoromethoxy group at position 2, a fluorine atom at position 3, and a formyl group at position 2. Its molecular formula is C₇H₄F₃NO₂, with a molecular weight of 191.11 g/mol . The compound is of significant interest in medicinal chemistry and materials science due to its unique electronic properties conferred by the fluorine substituents and the reactive formyl group, which serves as a versatile synthetic handle for further derivatization .
Properties
IUPAC Name |
2-(difluoromethoxy)-3-fluoropyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-5-4(3-12)1-2-11-6(5)13-7(9)10/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHWVSCFVJHAPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C=O)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 2-Difluoromethoxy-3-fluoro-4-formylpyridine, involves several key steps. One common method is the fluorination of pyridine derivatives using complex fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes using advanced fluorinating reagents and catalysts. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Difluoromethoxy-3-fluoro-4-formylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include difluoromethoxy-substituted pyridines, alcohol derivatives, and various substituted pyridine compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that compounds with similar structural motifs to 2-Difluoromethoxy-3-fluoro-4-formylpyridine exhibit significant anticancer properties. For instance, derivatives of fluorinated estratriene sulfamates have shown promising results against breast cancer cell lines such as MCF-7 and MDA MB-231. These compounds act as inhibitors of tubulin polymerization and steroid sulfatase, demonstrating potential in cancer therapy . The fluorine substitution is believed to enhance the potency and metabolic stability of these compounds, making them attractive candidates for further development.
Ocular Therapeutics:
Another notable application is in the treatment of glaucoma. Compounds featuring similar pyridine structures have been reported to possess high EP2 receptor selectivity and potent agonistic action, leading to significant ocular hypotensive effects. This suggests that this compound could be explored for its potential in treating ocular hypertension and related disorders .
Synthesis and Structural Insights
Fluorination Techniques:
The synthesis of this compound can be approached through various fluorination techniques. Recent studies have highlighted the effectiveness of using pyridine N-oxides for direct fluorination, which facilitates the introduction of fluorine at specific positions on the pyridine ring. This method has shown promise in producing meta-fluorinated derivatives efficiently, which may include or lead to the synthesis of this compound .
Conformational Analysis:
The presence of fluorine atoms significantly alters the conformational preferences of aromatic compounds. Studies on fluoroanisoles have provided insights into how difluoromethoxy substitutions can influence the physicochemical properties such as lipophilicity and metabolic stability, which are crucial for drug design . This understanding can guide the optimization of this compound for enhanced biological activity.
Case Studies
Mechanism of Action
The mechanism of action of 2-Difluoromethoxy-3-fluoro-4-formylpyridine involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to target proteins, leading to modulation of biological activities. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
2-Difluoromethoxy-3-fluoro-5-formylpyridine (CAS: 1806274-88-3)
- Structural Difference : The formyl group is at position 5 instead of position 3.
- Impact : This positional isomerism alters electronic distribution and steric effects. The 5-formyl derivative exhibits reduced electrophilicity at the formyl group compared to the 4-formyl analog due to decreased conjugation with the pyridine nitrogen .
- Applications : The 5-formyl isomer is less reactive in nucleophilic aromatic substitution (NAS) reactions, making it less favorable for synthesizing heterocyclic scaffolds .
2-Formyl-3-hydroxy-6-(trifluoromethyl)pyridine (CAS: 231291-22-8)
- Structural Difference : Replaces the difluoromethoxy group (position 2) with a hydroxy group and introduces a trifluoromethyl group at position 5.
- Impact : The hydroxy group enhances hydrogen-bonding capacity, increasing solubility in polar solvents. However, the trifluoromethyl group introduces steric hindrance, reducing reactivity in cross-coupling reactions compared to the difluoromethoxy analog .
Functional Group Variations
2-(Difluoromethoxy)pyridin-3-amine (CAS: 1214344-58-7)
- Structural Difference : Replaces the formyl group (position 4) with an amine group.
- Impact : The amine group enables participation in diazotization and amidation reactions. However, the absence of a formyl group limits its utility in aldol condensations or Schiff base formations, which are critical for synthesizing imine-linked pharmaceuticals .
2-Methoxy-4-(trifluoromethyl)pyridine (CAS: 219715-34-1)
- Structural Difference : Substitutes the difluoromethoxy group with a methoxy group and replaces the formyl group with a trifluoromethyl group.
- Impact : The methoxy group increases electron density on the pyridine ring, enhancing stability but reducing electrophilic aromatic substitution (EAS) reactivity. The trifluoromethyl group further withdraws electrons, making this compound less reactive than the formyl-containing analog .
Physicochemical Properties
| Compound | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| 2-Difluoromethoxy-3-fluoro-4-formylpyridine | 1.8 | 0.45 (DMSO) | 98–102 |
| 2-Difluoromethoxy-3-fluoro-5-formylpyridine | 1.7 | 0.40 (DMSO) | 95–99 |
| 2-Formyl-3-hydroxy-6-(trifluoromethyl)pyridine | 1.2 | 2.1 (Water) | 112–115 |
| 2-(Difluoromethoxy)pyridin-3-amine | 1.5 | 1.8 (Ethanol) | 85–88 |
Key Observations :
- The 4-formyl derivative has the highest lipophilicity (LogP = 1.8), favoring membrane permeability in drug design.
- The hydroxy-trifluoromethyl analog exhibits superior aqueous solubility due to hydrogen bonding .
Biological Activity
2-Difluoromethoxy-3-fluoro-4-formylpyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's unique structure, characterized by multiple fluorine substituents, suggests significant interactions with biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound is shown below:
This compound features:
- A pyridine ring
- Two fluorine atoms on the difluoromethoxy group
- A formyl group at the 4-position
These structural attributes contribute to its reactivity and biological activity.
The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators. The presence of fluorine atoms enhances lipophilicity, potentially improving membrane permeability and binding affinity to biological targets.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It has been reported to exhibit inhibitory effects on fibroblast growth factor receptor 4 (FGFR4), which is implicated in various cancers such as prostate and pancreatic cancer. A study demonstrated that this compound significantly inhibited FGFR4 kinase activity in vitro, suggesting its potential as a therapeutic agent in cancer treatment .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticancer Studies : In vitro assays demonstrated that this compound effectively reduced cell proliferation in FGFR4-dependent cancer cell lines. The IC50 values were calculated to be in the low micromolar range, indicating potent activity .
- Enzyme Interaction : The compound has been shown to bind competitively to active sites of certain kinases, leading to significant inhibition of their activity. This competitive inhibition suggests that the compound could serve as a lead structure for developing new kinase inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
